1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H19BrO3 It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxyphenoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions for this process are generally mild and can tolerate a variety of functional groups. The steps involved in the synthesis are as follows:
Preparation of the Aryl Halide: The starting material, 1-bromo-3-nitrobenzene, is synthesized through the bromination of nitrobenzene.
Formation of the Organoboron Compound: The organoboron compound is prepared by reacting 4-ethoxyphenol with propylene oxide to form 4-ethoxyphenoxypropanol, which is then converted to the corresponding boronic acid derivative.
Suzuki–Miyaura Coupling: The aryl halide and the organoboron compound are subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst, typically Pd(PPh3)4, and a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like FeCl3.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Aminated or thiolated benzene derivatives.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The bromine atom on the benzene ring acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is crucial for its biological activity, as it enables the compound to modify biomolecules and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
1-Bromo-3-(3-ethoxyphenoxy)benzene: Lacks the propoxy group, making it less complex.
1-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of the ethoxyphenoxypropoxy group.
Uniqueness
1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenoxypropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-15-7-9-16(10-8-15)20-11-4-12-21-17-6-3-5-14(18)13-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVMXQKULDIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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